1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with a methanesulfonyl group attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves the reaction of 3-methylbenzyl chloride with tetrahydroquinoline in the presence of a base, followed by sulfonylation using methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-1,2,4-TRIAZOLE: This compound shares the methanesulfonyl group and aromatic ring but has a different core structure.
1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: Similar in structure but with a piperidine core instead of tetrahydroquinoline.
Uniqueness
1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C17H19NO2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19NO2S/c1-14-6-4-7-15(12-14)13-21(19,20)18-11-5-9-16-8-2-3-10-17(16)18/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
InChI Key |
HBICHTYHFHBIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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